
ethyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a useful research compound. Its molecular formula is C26H29N3O6S and its molecular weight is 511.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C20H26N4O4S
- Molecular Weight : 422.51 g/mol
- IUPAC Name : Ethyl 4-[2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido]benzoate
This compound exhibits multiple biological activities:
- Inhibition of Enzymatic Activity : The compound has shown potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in various signaling pathways involved in inflammation and cancer progression .
- Antitumor Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential use in cancer therapy. The mechanism involves the modulation of cell cycle-related proteins, including cyclin-dependent kinases (CDKs) .
- Anti-inflammatory Properties : The compound has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and ILs, thereby providing therapeutic benefits for inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study evaluated the effects of this compound on human breast cancer cells (MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells, corroborating the compound's potential as an anticancer agent .
Case Study 2: Anti-inflammatory Action
In an animal model of asthma, the compound was administered to assess its anti-inflammatory properties. Results showed a marked decrease in airway hyperresponsiveness and reduced levels of eosinophils in bronchoalveolar lavage fluid compared to control groups. This suggests that this compound may be beneficial for treating asthma and other inflammatory conditions .
Aplicaciones Científicas De Investigación
Biological Activities
The compound has been investigated for several biological activities:
Phosphodiesterase Inhibition
Ethyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate has shown potential as a selective phosphodiesterase (PDE) inhibitor. PDEs are critical in regulating intracellular signaling pathways, particularly those involved in inflammation and cancer progression.
Observed Effect :
- IC50 Value : Approximately 20.8 µM for PDE4D inhibition.
Antitumor Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential use in cancer therapy. The mechanism appears to involve the modulation of proteins associated with the cell cycle.
Case Study :
A study on human breast cancer cells (MDA-MB-231) revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of around 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells.
Anti-inflammatory Properties
The compound has exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and interleukins (ILs). This suggests potential therapeutic applications for inflammatory diseases.
Case Study :
In an animal model of asthma, administration of the compound led to decreased airway hyperresponsiveness and reduced eosinophil levels in bronchoalveolar lavage fluid compared to control groups.
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
PDE Inhibition | IC50 = 20.8 µM (selective for PDE4D) | |
Antitumor Activity | Induces apoptosis in MDA-MB-231 cells | |
Anti-inflammatory | Reduces TNF-alpha levels in lung tissue | |
Cytotoxicity | Selectively cytotoxic to tumor cells |
Propiedades
IUPAC Name |
ethyl 4-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6S/c1-2-35-26(32)19-10-12-20(13-11-19)27-24(30)18-36(33,34)23-16-29(22-9-5-4-8-21(22)23)17-25(31)28-14-6-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAARGPAPMHNCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.